

Spectroscopic data of Ethyl 4-formamidobenzoate (^1H NMR, ^{13}C NMR, IR, MS)

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Compound of Interest

Compound Name: *Ethyl 4-formamidobenzoate*

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Spectroscopic Profile of Ethyl 4-formamidobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-formamidobenzoate** (also known as N-Formylbenzocaine), a compound of interest in pharmaceutical research and development. The following sections detail its spectral characteristics based on Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this molecule.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **Ethyl 4-formamidobenzoate**. It is important to note that while mass spectrometry data is based on experimental findings, a complete set of publicly available, experimentally determined ^1H NMR, ^{13}C NMR, and IR spectra for this specific compound is limited. Therefore, the NMR and IR data presented below are based on established chemical shift and absorption band correlations for analogous structures and functional groups.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.3 - 8.5	Singlet	1H	N-H (amide)
~8.2	Singlet	1H	H-C=O (formyl)
~8.0	Doublet	2H	Ar-H (ortho to -COOEt)
~7.6	Doublet	2H	Ar-H (ortho to -NHCHO)
4.35	Quartet	2H	O-CH ₂ -CH ₃
1.38	Triplet	3H	O-CH ₂ -CH ₃

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~166	C=O (ester)
~160	C=O (amide)
~143	Ar-C (C-NHCHO)
~131	Ar-C (CH, ortho to -COOEt)
~127	Ar-C (C-COOEt)
~119	Ar-C (CH, ortho to -NHCHO)
~61	O-CH ₂
~14	CH ₃

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak.

Table 3: IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H stretch (amide)
~3050	Weak	C-H stretch (aromatic)
~2980, ~2940	Weak	C-H stretch (aliphatic)
~1715	Strong	C=O stretch (ester)
~1680	Strong	C=O stretch (amide I)
~1600, ~1520	Medium	C=C stretch (aromatic ring)
~1540	Medium	N-H bend (amide II)
~1270	Strong	C-O stretch (ester)
~1200	Medium	C-N stretch

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Proposed Fragment
193	Moderate	[M] ⁺ (Molecular Ion)
148	High	[M - OCH ₂ CH ₃] ⁺
120	High	[M - OCH ₂ CH ₃ - CO] ⁺ or [C ₆ H ₄ NHCHO] ⁺
92	Moderate	[C ₆ H ₄ NH ₂] ⁺
65	Moderate	[C ₅ H ₅] ⁺

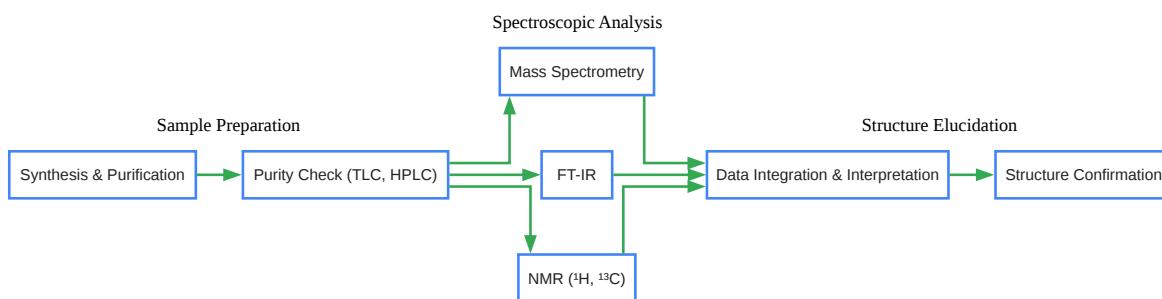
The molecular weight of **Ethyl 4-formamidobenzoate** (C₁₀H₁₁NO₃) is 193.20 g/mol .[\[1\]](#)

Experimental Protocols & Workflows

The acquisition of high-quality spectroscopic data is fundamental for accurate structural elucidation and purity assessment. Below are detailed methodologies for the key analytical techniques discussed in this guide.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of a compound like **Ethyl 4-formamidobenzoate** is depicted below. This process ensures a systematic and comprehensive analysis of the molecular structure.



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A generalized workflow for the spectroscopic analysis of a chemical compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **Ethyl 4-formamidobenzoate** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

- A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to serve as an internal standard for chemical shift calibration ($\delta = 0.00$ ppm).
- The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

- The NMR spectrometer is tuned to the proton frequency (e.g., 400 or 600 MHz).
- The magnetic field is shimmed to achieve homogeneity.
- A standard one-pulse experiment is performed to acquire the Free Induction Decay (FID).
- The FID is then subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.
- Integration of the signals is performed to determine the relative number of protons for each resonance.

¹³C NMR Spectroscopy:

- The spectrometer is tuned to the carbon-13 frequency (e.g., 100 or 150 MHz).
- A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
- Due to the low natural abundance of ¹³C, a larger number of scans are typically required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
- The acquired FID is processed similarly to the ¹H NMR data. The solvent signal is commonly used for chemical shift referencing (e.g., CDCl₃ at $\delta = 77.16$ ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

- The mixture is then placed into a pellet-pressing die.
- A hydraulic press is used to apply several tons of pressure to the die, forming a thin, transparent pellet.

Data Acquisition:

- A background spectrum of a pure KBr pellet or the empty sample compartment is recorded to subtract the contributions from atmospheric water and carbon dioxide.
- The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.
- The infrared spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized in a high vacuum environment.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a positively charged molecular ion ($[\text{M}]^+$).
- The high energy of the electron beam also induces fragmentation of the molecular ion into smaller, characteristic fragment ions.

Mass Analysis and Detection:

- The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

- A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

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References

- 1. Ethyl 4-formamidobenzoate | C10H11NO3 | CID 223909 - PubChem
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